molecular formula C8H2Cl2O3 B104849 3,6-Dichlorophthalic anhydride CAS No. 4466-59-5

3,6-Dichlorophthalic anhydride

Cat. No. B104849
CAS RN: 4466-59-5
M. Wt: 217 g/mol
InChI Key: HEGLMCPFDADCAQ-UHFFFAOYSA-N
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Description

3,6-Dichlorophthalic anhydride is a derivative of phthalic anhydride, which is a well-known compound used in various industries, including chemical, plastic, agrochemical, and pharmaceutical sectors. Although the provided papers do not directly discuss 3,6-Dichlorophthalic anhydride, they do provide insights into the reactivity and properties of closely related compounds, such as 4,5-Dichlorophthalic anhydride and 3,4,5,6-Tetrachlorophthalic anhydride, which can help infer some aspects of 3,6-Dichlorophthalic anhydride's behavior and characteristics .

Synthesis Analysis

The synthesis of chlorinated phthalic anhydrides typically involves chlorination of phthalic anhydride or its derivatives. For example, the synthesis of 3,4,6-Trichlorophthalic acid, a closely related compound, is achieved by treating tetrachlorophthalic anhydride with zinc dust and aqueous sodium hydroxide . This process may also yield 3,6-dichlorophthalic acid as a byproduct, which can be dehydrated to form 3,6-Dichlorophthalic anhydride. The synthesis procedures for related compounds often involve multiple steps, including hydrolysis, decarboxylation, oxidation, and dehydration, as seen in the synthesis of 3,5-Dimethoxyphthalic anhydride .

Molecular Structure Analysis

The molecular structure of chlorinated phthalic anhydrides is characterized by the presence of chlorine substituents on the benzene ring, which can significantly influence the electronic and steric properties of the molecule. For instance, the crystal structure of 3,4,5,6-Tetrahydrophthalic anhydride shows that the cyclohexene ring adopts a half-chair conformation, and the furan ring can be flattened or slightly deviated from planarity . These structural details can affect the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Chlorinated phthalic anhydrides undergo various chemical reactions, including nucleophilic attack, which leads to the opening of the anhydride ring and the formation of carboxylic acid derivatives. The reactivity of 4,5-Dichlorophthalic anhydride towards nucleophiles like thiosemicarbazide and amines has been studied, resulting in the formation of phthalimide and dicarboxylic acid products . These reactions are typically confirmed by spectroscopic analyses such as NMR, IR, and MS. Additionally, Diels-Alder reactions and desulfuration of related compounds have been reported, indicating a rich chemistry that could be relevant to 3,6-Dichlorophthalic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phthalic anhydrides are influenced by their molecular structure. The presence of chlorine atoms can affect the solubility of these compounds in various solvents. For example, the solubility of 3-chlorophthalic anhydride and 4-chlorophthalic anhydride in organic solvents has been measured and correlated with temperature using the modified Apelblat equation . These solubility data are essential for understanding the behavior of these compounds in different environments and can be used to predict the solubility of 3,6-Dichlorophthalic anhydride.

Scientific Research Applications

Chemical Reactivity and Synthesis

3,6-Dichlorophthalic anhydride and its derivatives are utilized extensively in chemical synthesis. They react with nucleophiles like thiosemicarbazide and amines to produce carboxylic acid derivatives. These reactions are pivotal in producing phthalimide and dicarboxylic acid products, with their structures confirmed through NMR, IR, and MS spectra analyses (Abuelizz et al., 2022). Similarly, 3,6-dichlorophthalic anhydride is used in the preparation of 3,6-dichlorophthalic acid, a significant step in synthesizing various chemical compounds (O'reilly et al., 1990).

Photoreduction Studies

Photoreduction of 3,6-dichlorophthalic anhydride has been a subject of research in the field of electron paramagnetic resonance. Studies show that it undergoes reactions through excited triplet states, leading to the formation of different radicals (Hansongnern et al., 2003). This research provides insight into the chemical behavior of dichlorophthalic anhydrides under light exposure.

Material Synthesis

In material science, 3,6-dichlorophthalic anhydride is key in synthesizing various materials. For instance, it is used in the preparation of derivatives like 3,6-diaminophthalimide, essential for drug discovery and other chemical applications (Gnanasekaran et al., 2018). Additionally, derivatives of naphthalic anhydride, which include 3,6-dichlorophthalic anhydride, are studied for their roles in photopolymerization reactions, indicating their potential in various industrial applications (Xiao et al., 2014).

Chemical Analysis and Spectroscopy

Studies in spectroscopy explore the reactivity of dichlorophthalic anhydrides in ionization processes. The analysis of adduct ions of hydroxide and oxygen atoms in negative-ion chemical ionization and collisionally-activated dissociation processes of 3,6-dichlorophthalic anhydride provide valuable insights into its chemical properties (Wu & Chen, 2002).

Safety And Hazards

3,6-Dichlorophthalic anhydride is classified as a skin irritant (Skin Irrit. 2) and may cause respiratory irritation (STOT SE 3) .

properties

IUPAC Name

4,7-dichloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGLMCPFDADCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196264
Record name 3,6-Dichlorophthalic anhydride
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URL https://comptox.epa.gov/dashboard/DTXSID90196264
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Molecular Weight

217.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichlorophthalic anhydride

CAS RN

4466-59-5
Record name 3,6-Dichlorophthalic anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichlorophthalic anhydride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dichlorophthalic anhydride
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Record name 3,6-dichlorophthalic anhydride
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Record name 3,6-DICHLOROPHTHALIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
DS Pratt, GA Perkins - Journal of the American Chemical Society, 1918 - ACS Publications
(1) The systematic study of phthalic acid derivatives from the stand-point of constitution and color has been continued by the preparation of a large number of derivatives oftetrachloro-…
Number of citations: 2 pubs.acs.org
M Phillips - Journal of the American Chemical Society, 1926 - ACS Publications
1, 4-Dichloro-anthraquinone has been prepared by Graebe, 1 by Walsh and Weizmann2 and by Ullmann and Billig. 3 The last-mentioned authors prepared it in a pure state by …
Number of citations: 5 pubs.acs.org
A Zweig, M Epstein - The Journal of Organic Chemistry, 1978 - ACS Publications
Monochlorination of molten phthalic anhydride in thepresence of ferric chloride proceeds with only a small pref-erence (55: 45) for 4-chlorophthalic anhydride over 3-chlorophthalic …
Number of citations: 9 pubs.acs.org
KK Gnanasekaran, M Rivera… - Organic preparations and …, 2018 - Taylor & Francis
A recent synthesis in our drug discovery program required access to 4, 7-diaminoisoindoline-1, 3-dione (1, also 3, 6-diaminophthalimide) in 250–500 mg quantities. This compound has …
Number of citations: 1 www.tandfonline.com
D Britton - Acta Crystallographica Section C: Crystal Structure …, 1998 - scripts.iucr.org
(IUCr) 3,6-Dichlorophthalic Anhydride Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 54 Part 12 Pages 1892-1894 …
Number of citations: 5 scripts.iucr.org
S HOJO, K KOMIYA - Journal of Synthetic Organic Chemistry, Japan, 1959 - jstage.jst.go.jp
1, 4-Dichloro-6, 11-dihydroxynaphthacenequinone-5, 12 was synthesized from condensation of 1, 4-dihydroxynaphthalene and 3, 6-dichlorophthalic anhydride with boric anhydride as …
Number of citations: 0 www.jstage.jst.go.jp
K Hansongnern, T Fukuju, H Yashiro, K Maeda… - academia.edu
The photoreduction of phthalic anhydride (PA), 3, 6-dichlorophthalic anhydride (3, 6-DCPA), 4, 5-dichlorophthalic anhydride (4, 5-DCPA) and tetrachlorophthalic anhydride (TCPA) in 2-…
Number of citations: 0 www.academia.edu
HH Lee, WA Denny - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
A large-scale synthesis of the bis-bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N) has been developed. This six-step …
Number of citations: 13 pubs.rsc.org
K Hansongnern, T Fukuju, H Yashiro, K Maeda… - Applied Magnetic …, 2003 - Springer
The photoreduction of phthalic anhydride (PA), 3,6-dichlorophthalic anhydride (3,6-DCPA), 4,5-dichlorophthalic anhydride (4,5-DCPA) and tetrachlorophthalic anhydride (TCPA) in 2-…
Number of citations: 5 link.springer.com
MP Balfe, M Doughty, J Kenyon - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… Similarly the carboxyanhydride group can activate the displacement of o-chlorine : 3 : 6-dichlorophthalic anhydride reacts with pyridine and the resulting dibetaine can be isolated from …
Number of citations: 1 pubs.rsc.org

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